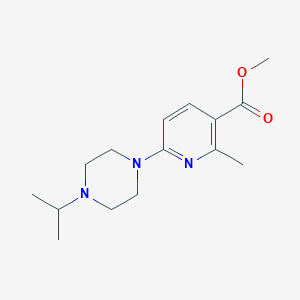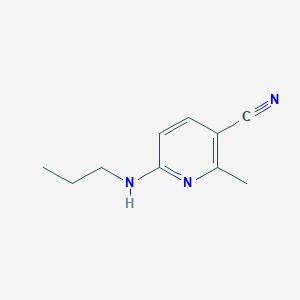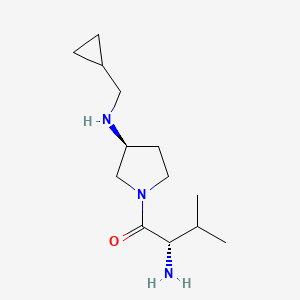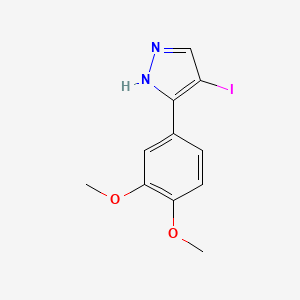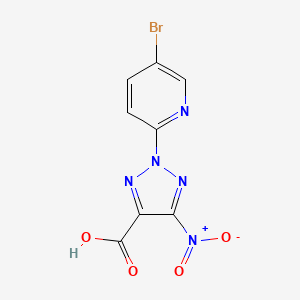
2-(5-Bromopyridin-2-yl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromopyridin-2-yl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains both pyridine and triazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 5-bromopyridine, undergoes nitration to introduce a nitro group at the 2-position, forming 5-bromo-2-nitropyridine.
Triazole Ring Formation: The nitropyridine intermediate is then subjected to a cycloaddition reaction with an azide to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromopyridin-2-yl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium azide or thiourea can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Reduction: 2-(5-Aminopyridin-2-yl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl derivatives.
Aplicaciones Científicas De Investigación
2-(5-Bromopyridin-2-yl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromopyridin-2-yl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and bromine groups can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Bromopyridin-2-yl)acetic acid: Similar in structure but lacks the triazole ring.
2-(5-Bromopyridin-2-yl)acetonitrile: Contains a nitrile group instead of a carboxylic acid group.
(5-Bromopyridin-2-yl)methanol: Contains a hydroxymethyl group instead of a carboxylic acid group.
Uniqueness
2-(5-Bromopyridin-2-yl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both a nitro group and a triazole ring, which can impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H4BrN5O4 |
|---|---|
Peso molecular |
314.05 g/mol |
Nombre IUPAC |
2-(5-bromopyridin-2-yl)-5-nitrotriazole-4-carboxylic acid |
InChI |
InChI=1S/C8H4BrN5O4/c9-4-1-2-5(10-3-4)13-11-6(8(15)16)7(12-13)14(17)18/h1-3H,(H,15,16) |
Clave InChI |
YHMUSGXPWMDYJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Br)N2N=C(C(=N2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


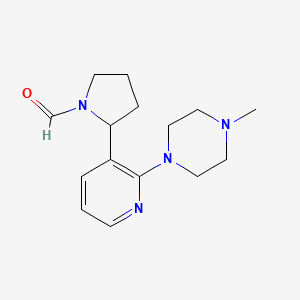
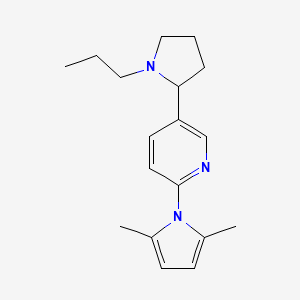
![5,7-dihydropyrano[3,4-c]pyrazol-4(1H)-one](/img/structure/B11799400.png)
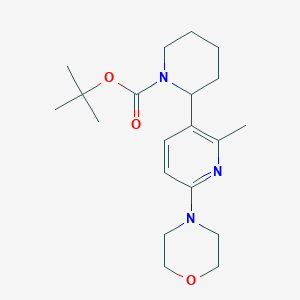
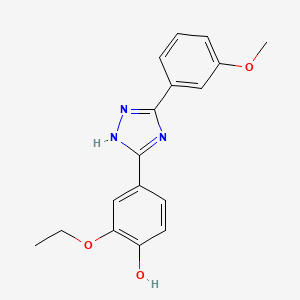
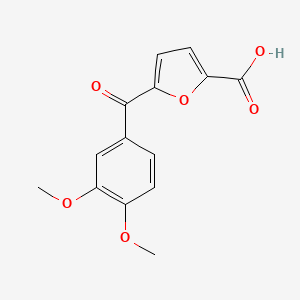
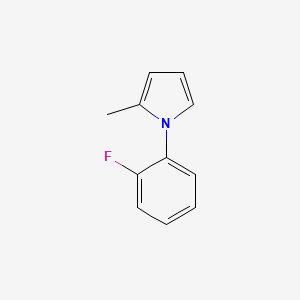
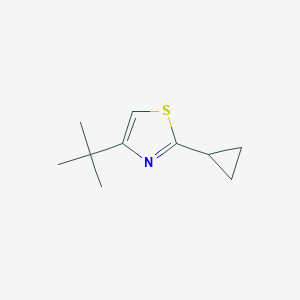
![(7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B11799442.png)
